
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline
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Overview
Description
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline typically involves the reaction of 4-methylpiperidine with 4-methylsulfonylaniline. One common method involves the use of a Mannich reaction, where the piperidine ring is introduced via a Mannich base intermediate. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can undergo various chemical reactions, including:
Oxidation: The methyl group on the piperidine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group on the aniline moiety can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline possesses potential anticancer properties. It has been studied as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown promise in inhibiting MAP4K1 (HPK1), which is associated with various cancers. The compound's ability to selectively inhibit this kinase could lead to new therapeutic strategies for treating tumors characterized by dysregulated signaling pathways .
Neuroprotective Effects
Studies have demonstrated that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This mechanism is crucial for developing potential treatments aimed at preventing neuronal cell death associated with amyloid toxicity .
Pharmacology
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its interaction with enzymes can modulate biological processes, making it a valuable tool for studying enzyme kinetics and mechanisms . For example, its role as a dual allosteric inhibitor of SHP2 phosphatase has been explored, highlighting its potential in regulating cellular signaling pathways crucial for cell growth and differentiation .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices or used in the development of functionalized surfaces with specific chemical properties. This application is particularly relevant in creating sensors or catalysts that require specific interactions at the molecular level.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an antagonist or agonist at certain receptors, modulating their activity. The piperidine ring and the aniline moiety play crucial roles in binding to the target sites, influencing the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperidin-1-yl)-4-methylsulfonylbenzene
- 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylphenol
- 4-(4-Methylpiperidin-1-yl)-3-methylsulfonylpyridine
Uniqueness
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine ring and the methylsulfonyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, also known by its CAS number 1000018-37-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and a sulfonyl aniline moiety. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
Target Interactions
This compound is believed to interact with several biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate enzyme activity through competitive inhibition or allosteric modulation.
Biochemical Pathways
The compound likely participates in multiple biochemical pathways, including:
- Oxidative Metabolism : It may influence cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cell Signaling : The compound can affect pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity against various cell lines. Below is a summary of key findings from in vitro studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 27 | Growth inhibition |
HeLa (Cervical Cancer) | 15 | Cytotoxicity |
A549 (Lung Cancer) | 30 | Induction of apoptosis |
These results suggest that the compound has potential as an anticancer agent.
In Vivo Studies
In animal models, this compound has shown varying effects depending on dosage:
- Low Doses : Minimal adverse effects; potential for therapeutic use.
- High Doses : Observed toxicity and adverse reactions.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific contexts:
- Breast Cancer Treatment : A study involving MCF-7 xenografts in mice demonstrated significant tumor reduction when treated with this compound at optimized doses.
- Mechanistic Insights : Research focusing on the molecular interactions revealed that the compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways critical for cancer cell survival.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it undergoes extensive metabolism via liver enzymes, with a half-life conducive for therapeutic applications. Its distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins.
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGFTBUMXAXVCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.